molecular formula C14H10BrFN2O3 B2922450 [2-(4-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 387381-84-2

[2-(4-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate

Cat. No. B2922450
CAS RN: 387381-84-2
M. Wt: 353.147
InChI Key: XDVZIGWTYDAYGO-UHFFFAOYSA-N
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Description

[2-(4-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate, also known as FFAOEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This molecule is a pyridine derivative that contains both a fluoroanilino and a carboxylate group, which makes it an interesting compound for various biological studies.

Scientific Research Applications

Radiosynthesis for Imaging Applications

  • The study by Pauton et al. (2019) explores the first radiosynthesis of 2-amino-5-[18F]fluoropyridines, demonstrating a method for the palladium-catalyzed reaction of 2-bromo-5-[18F]fluoropyridine with various amines. This method provides a pathway for creating radiolabeled compounds potentially useful in positron emission tomography (PET) imaging applications (Pauton et al., 2019).

Ligand Design for Biological Labeling

  • Charbonnière et al. (2002) describe the synthesis of ligands bearing 6-bromo-2,2'-bipyridine pendant arms, showcasing a method for transforming the bromo group to an ester, which then opens pathways for further functionalization. These synthesized scaffolds could be utilized in the rational design of ligands for potential biological labeling applications (Charbonnière et al., 2002).

Novel Synthetic Pathways for Bioactive Molecules

  • Hirokawa et al. (2000) present an efficient synthesis of a carboxylic acid moiety of a potent dopamine and serotonin receptors antagonist, showcasing a complex synthetic pathway involving multiple steps such as methoxylation, bromination, and nucleophilic substitution. This research illustrates the intricate chemical processes involved in the synthesis of bioactive molecules (Hirokawa et al., 2000).

Chemoselective Amination

  • Stroup et al. (2007) explore the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, demonstrating catalytic amination conditions that afford selective substitution products. This study highlights the precision achievable in molecular modification, critical for developing pharmaceuticals and complex organic molecules (Stroup et al., 2007).

properties

IUPAC Name

[2-(4-fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2O3/c15-10-5-9(6-17-7-10)14(20)21-8-13(19)18-12-3-1-11(16)2-4-12/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVZIGWTYDAYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC(=O)C2=CC(=CN=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate

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